Ustusolate C
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ustusolate C is typically isolated from the fermentation broth of Aspergillus ustus 094102 . The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Chemical Reactions Analysis
Types of Reactions
Ustusolate C can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon in the presence of hydrogen gas.
Sodium Borohydride: A mild reducing agent used in the reduction of ketones and alkenes.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for the oxidation of hydroxyl groups.
Major Products Formed
Reduction Products: Saturated alcohols and alkanes.
Oxidation Products: Ketones and carboxylic acids.
Scientific Research Applications
Ustusolate C has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ustusolate C involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing irreversible DNA damage . The compound regulates key signaling pathways, including the PI3K/AKT/mTOR and p53 pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Ustusolate C is part of a family of drimane sesquiterpenes, which include compounds such as Ustusolate E and 11α-Hydroxy-Ustusolate E . These compounds share similar structural features but differ in their specific functional groups and biological activities . Ustusolate E and 11α-Hydroxy-Ustusolate E have been shown to induce apoptosis in cancer cell lines by regulating the same signaling pathways as this compound .
List of Similar Compounds
This compound stands out due to its unique combination of cytotoxic activity and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQSYRUODDDVOT-WMQXXUAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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